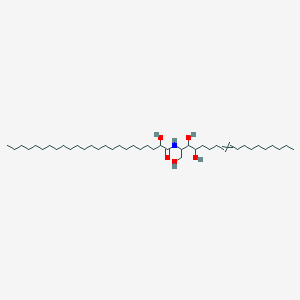
Gynuramide II
Overview
Description
Gynuramide II is a natural product derived from the genus Exochorda, which belongs to the Rosaceae family . It is a ceramide-type sphingolipid, known for its unique structure and potential biological activities . The molecular formula of this compound is C42H83NO5, and it has a molecular weight of 682.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gynuramide II involves several steps, starting from the appropriate fatty acid and sphingosine precursors. The key steps include:
Acylation: The fatty acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with sphingosine to form the amide bond.
Hydroxylation: The resulting compound undergoes hydroxylation at specific positions to introduce hydroxyl groups.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large reactors are used to carry out the acylation and hydroxylation reactions.
Continuous Flow Synthesis: This method allows for continuous production, improving efficiency and scalability.
Purification and Quality Control: Advanced chromatographic techniques and quality control measures are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Gynuramide II undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Gynuramide II has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Gynuramide II involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Receptors: this compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Modulating Enzyme Activity: It can inhibit or activate certain enzymes, leading to changes in cellular metabolism and function.
Inducing Apoptosis: This compound has been shown to induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways
Comparison with Similar Compounds
Gynuramide II is compared with other similar compounds, such as:
Soyacerebroside I: Similar in structure but differs in the length of the fatty acid chain.
Soyacerebroside II: Has a similar backbone but different functional groups attached.
Momor-cerebroside I: Another ceramide-type sphingolipid with variations in the hydroxylation pattern.
Cerebroside B: Similar structure but with different substituents on the sphingosine backbone.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and the presence of a long-chain fatty acid, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-hydroxy-N-(1,3,4-trihydroxyoctadec-8-en-2-yl)tetracosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-40(46)42(48)43-38(37-44)41(47)39(45)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,38-41,44-47H,3-26,28,30-37H2,1-2H3,(H,43,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVGPKIBTGZJJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCC=CCCCCCCCCC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















